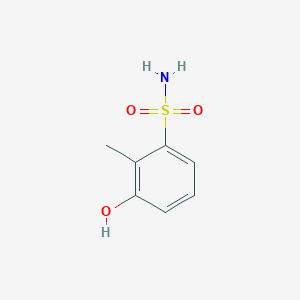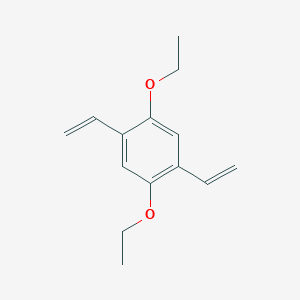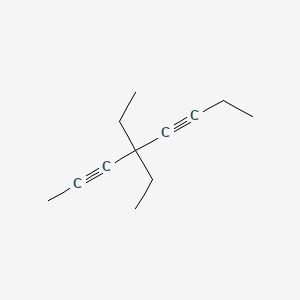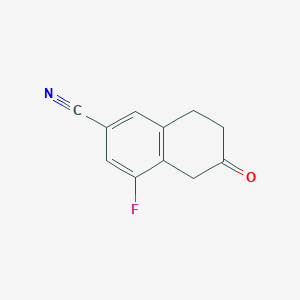
2-Amino-4-methoxynicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-methoxy-3-Pyridinecarboxaldehyde is a chemical compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of an amino group at the 2-position, a methoxy group at the 4-position, and an aldehyde group at the 3-position on the pyridine ring. Pyridinecarboxaldehydes are known for their diverse applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methoxy-3-Pyridinecarboxaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-4-methoxypyridine with a suitable oxidizing agent to introduce the aldehyde group at the 3-position. The reaction conditions typically involve the use of mild oxidizing agents such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane (DCM) or acetonitrile (MeCN).
Industrial Production Methods
In an industrial setting, the production of 2-amino-4-methoxy-3-Pyridinecarboxaldehyde may involve more scalable and cost-effective methods. One approach could be the catalytic oxidation of 2-amino-4-methoxypyridine using a heterogeneous catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-methoxy-3-Pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-amino-4-methoxy-3-pyridinecarboxylic acid.
Reduction: 2-amino-4-methoxy-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-amino-4-methoxy-3-Pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-4-methoxy-3-Pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, the compound may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the amino and methoxy groups allows for hydrogen bonding and other interactions with biological targets, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
2-amino-4-methoxy-3-Pyridinecarboxaldehyde can be compared with other pyridinecarboxaldehydes such as:
2-methoxy-3-pyridinecarboxaldehyde: Similar structure but lacks the amino group, leading to different reactivity and applications.
3-pyridinecarboxaldehyde: Lacks both the amino and methoxy groups, resulting in distinct chemical properties and uses.
4-pyridinecarboxaldehyde:
The unique combination of functional groups in 2-amino-4-methoxy-3-Pyridinecarboxaldehyde makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2-amino-4-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3,(H2,8,9) |
Clé InChI |
PATGSMOAYGVQNE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
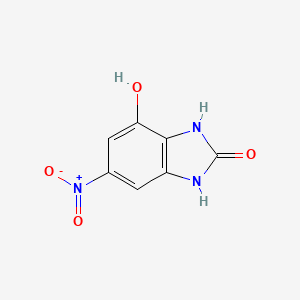
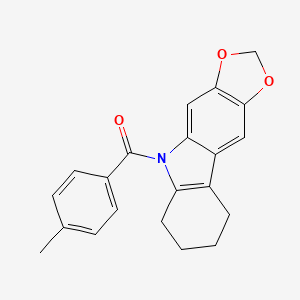
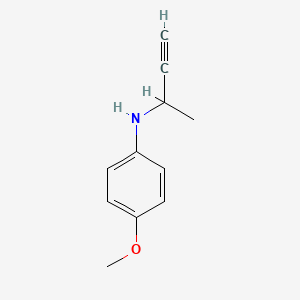


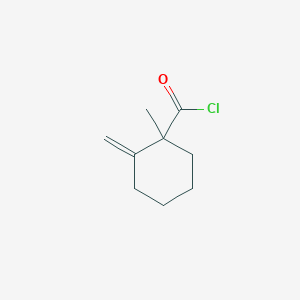

![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)
